4-biphenyl-2-yl-4H-1,2,4-triazole
Description
The exact mass of the compound this compound is 221.095297364 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-phenylphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-10-15-16-11-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWXZBMZBYYBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Academic Contextualization of 4 Biphenyl 2 Yl 4h 1,2,4 Triazole Within Heterocyclic Chemistry
Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Chemical Research
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science due to its unique properties. nih.govqu.edu.sa This five-membered ring, with the molecular formula C₂H₃N₃, exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govnist.gov Its stability and capacity for hydrogen bonding, dipole interactions, and rigidity make it an attractive pharmacophore that can interact with high affinity to biological receptors. nih.gov
Diverse Biological Activities:
Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of pharmacological activities. researchgate.netresearchgate.net These include:
Antifungal: Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are well-established antifungal agents. nih.gov
Antibacterial: Numerous studies have shown the potent antibacterial properties of 1,2,4-triazole derivatives against various bacterial strains. nih.govmdpi.com
Anticancer: The 1,2,4-triazole scaffold is a feature of many compounds with antiproliferative and anticancer activities. nih.gov
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory effects, in some cases exceeding that of reference drugs like ibuprofen. mdpi.com
Antiviral, Anticonvulsant, and Analgesic: The versatility of the triazole ring extends to antiviral, anticonvulsant, and analgesic applications. nih.govnih.gov
The broad biological profile of 1,2,4-triazoles has led to their classification as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.govnih.gov
Applications in Materials Science:
Beyond medicine, 1,2,4-triazole derivatives are utilized in various other fields, including:
Agrochemicals
Polymers
Ionic liquids
Corrosion inhibitors nih.gov
Retrospective Analysis of Aryl-Substituted Triazole Derivatives in Scholarly Literature
The introduction of aryl substituents to the triazole ring has been a key strategy in the development of new compounds with tailored properties. Aryl groups can significantly influence the electronic and steric characteristics of the triazole derivative, leading to enhanced biological activity or novel material properties.
A review of the literature reveals extensive research into aryl-substituted triazoles. For instance, the synthesis of 1,2,4-triaryl triazoles has been explored through various routes, with the resulting compounds showing potential for diverse biological activities. tandfonline.com Furthermore, studies on 3-aryl substituted triazole derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel. electrochemsci.org
The synthesis of these derivatives often involves well-established chemical reactions. One common method is the Pellizzari reaction, which involves the condensation of an amide and an acyl hydrazide. researchgate.netbohrium.com Another is the Einhorn-Brunner reaction, a condensation reaction between hydrazines and diacylamines. bohrium.com More modern techniques, such as copper-catalyzed "click chemistry," have also been employed to create libraries of triazole derivatives with high efficiency and regioselectivity. nih.govacs.org
Conceptual Frameworks for the Investigation of Novel Biphenyl-Containing Triazole Derivatives
The incorporation of a biphenyl (B1667301) moiety into a triazole structure represents a strategic design choice aimed at combining the advantageous properties of both components. The biphenyl group, with its two connected phenyl rings, provides a larger, more rigid, and lipophilic scaffold that can enhance interactions with biological targets or influence the mesomorphic (liquid crystal) behavior of the molecule. nih.govtandfonline.com
Research into biphenyl-containing triazole derivatives has been driven by several conceptual frameworks:
Molecular Hybridization: This approach involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.gov The design of biphenyl-triazole hybrids aims to leverage the biological activities of both the triazole and biphenyl moieties. nih.govacs.org
Bioisosterism: The triazole ring can act as a bioisostere for other functional groups like amides, esters, and carboxylic acids. nih.govnih.gov This allows for the replacement of these groups with a triazole ring to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of biphenyl-triazole derivatives and evaluating their biological activity, researchers can identify key structural features responsible for their effects. acs.orgnih.gov This iterative process of synthesis and evaluation is crucial for the optimization of lead compounds.
For example, research on 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles as glycine (B1666218) transporter 1 (GlyT1) inhibitors has shown that the 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazole moiety is an essential core for this class of inhibitors. acs.orgnih.gov
Advanced Synthetic Strategies and Mechanistic Pathways for 4 Biphenyl 2 Yl 4h 1,2,4 Triazole
Innovative Synthetic Routes to the 1,2,4-Triazole (B32235) Core System
The synthesis of the 1,2,4-triazole heterocyclic system is a well-established field, yet new methodologies continue to emerge, offering improvements in efficiency, substrate scope, and environmental impact.
Cycloaddition Chemistry in Triazole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and convergent approach to the 1,2,4-triazole core. frontiersin.orgfrontiersin.org In a general sense, this involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,2,4-triazoles, nitrile imines, generated in situ from hydrazonoyl halides, are common 1,3-dipoles. These can react with various nitriles as dipolarophiles.
A plausible pathway to a precursor for 4-biphenyl-2-yl-4H-1,2,4-triazole could involve the [3+2] cycloaddition of a nitrile ylide with an appropriate nitrogen-containing species. For instance, a copper-catalyzed three-component reaction between a diazonium salt, a nitrile, and a source of the ylide can afford structurally diverse 1,2,4-triazoles. isres.org The regioselectivity of these reactions can sometimes be controlled by the choice of catalyst, with Ag(I) and Cu(II) catalysis favoring different isomers. frontiersin.orgisres.org
| Reactant A | Reactant B | Reaction Type | Catalyst | Product |
| Hydrazonoyl Halide | Nitrile | [3+2] Cycloaddition | Base | 1,2,4-Triazole |
| Diazonium Salt | Nitrile Ylide | [3+2] Cycloaddition | Copper(I) | 1,2,4-Triazole |
Multicomponent Reaction Approaches and Domino Annulation
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and energy consumption. The synthesis of substituted 1,2,4-triazoles can be achieved through various MCRs. For example, a one-pot reaction involving the condensation of amidrazones with aldehydes, followed by an oxidative cyclization, can yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
Domino annulation reactions, where a series of intramolecular cyclizations are triggered by a single event, also provide a sophisticated strategy for constructing the triazole ring. While specific examples leading directly to a 4-biphenyl-2-yl substituted triazole are not prevalent, the general principles can be applied. For instance, a starting material containing a latent triazole framework could be designed to undergo a cascade reaction initiated by a single chemical transformation.
A notable multicomponent approach involves the reaction of 4-fluoro acetophenone with 1,2,4-triazole in the presence of a base to form 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone, which can then be further elaborated. chemicaljournals.com This highlights a strategy where the triazole ring is pre-formed and then attached to a larger scaffold.
Transition Metal-Catalyzed Cross-Coupling Methodologies for Biphenyl-Triazole Formation
The introduction of the biphenyl-2-yl group onto the 4-position of the 1,2,4-triazole ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of C-N and C-C bonds.
The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.govmdpi.com In the context of this compound, a key strategy involves the coupling of a pre-functionalized 4-aryl-4H-1,2,4-triazole with a suitable boronic acid.
A general and highly effective approach involves the synthesis of a 4-(2-bromophenyl)-4H-1,2,4-triazole intermediate. This intermediate can then undergo a Suzuki cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) to yield the desired this compound. mdpi.comnih.govnih.gov The reaction conditions can be optimized by varying the catalyst, base, solvent, and temperature to achieve high yields. mdpi.comnih.gov The use of ionic liquids as solvents and microwave irradiation has been shown to accelerate these reactions. nih.govresearchgate.net
Table 1: Representative Suzuki Cross-Coupling Reaction Conditions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Yield (%) |
|---|---|---|---|---|---|
| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 49-98 mdpi.com |
Copper-catalyzed reactions are pivotal in the synthesis of triazoles, most famously in the azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. acs.org For 1,2,4-triazoles, copper catalysis is also employed in various synthetic strategies. isres.org For example, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine has been developed. isres.org
Furthermore, copper catalysts can be used for N-arylation reactions. A 4H-1,2,4-triazole can be directly arylated at the N4 position using a diaryliodonium salt in the presence of a copper catalyst. acs.org This method provides an alternative route to introduce the aryl group that will become part of the biphenyl (B1667301) moiety. A subsequent Suzuki coupling could then be employed to complete the biphenyl structure.
Table 2: Overview of Copper-Catalyzed Reactions in Triazole Synthesis
| Reaction Type | Substrates | Catalyst | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Diazonium salt, nitrile ylide | Copper(I) | Forms the 1,2,4-triazole ring. isres.org |
| N-Arylation | 4H-1,2,4-triazole, diaryliodonium salt | Copper(I) or (II) | Introduces an aryl group at the N4 position. acs.org |
Metal-Free Oxidative Cyclization Routes
In a move towards more sustainable synthetic methods, metal-free oxidative cyclization reactions have gained prominence for the synthesis of 1,2,4-triazoles. These reactions often utilize readily available and environmentally benign oxidants.
One such approach involves the I₂-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Another metal-free strategy involves the reaction of hydrazones with amines under aerobic oxidative conditions, proceeding through a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org
While a direct metal-free synthesis of this compound has not been explicitly detailed, a plausible route could involve the synthesis of an N-(biphenyl-2-yl)amidrazone, which could then undergo an oxidative cyclization with a suitable one-carbon source to form the triazole ring.
Functionalization of the Biphenyl and Triazole Moieties: Advanced Synthetic Transformations
Post-synthesis modification of the this compound scaffold allows for the generation of diverse derivatives. Advanced transformations can be directed at either the biphenyl unit or the triazole ring, enabling fine-tuning of the molecule's properties.
The biphenyl moiety of the target compound offers two phenyl rings that can be subjected to functionalization. Biphenyls typically undergo electrophilic aromatic substitution reactions similar to benzene. rsc.org The position of substitution is directed by the existing groups on the rings.
In this compound, one phenyl ring is directly attached to the triazole nitrogen (the 'A' ring), while the second phenyl ring is connected at the C2 position (the 'B' ring). The 'A' ring is influenced by the electron-withdrawing nature of the 1,2,4-triazole ring. The 'B' ring is activated by the 'A' ring, which acts as a phenyl substituent. A phenyl group is known to be an ortho, para-director for electrophilic substitution. youtube.com Consequently, electrophilic attack is most likely to occur at the C4' and C2' (ortho and para) positions of the terminal 'B' ring.
Common directed functionalization reactions applicable to the biphenyl unit include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups using acyl halides/anhydrides or alkyl halides in the presence of a Lewis acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Modern cross-coupling reactions, while primarily used to form the biphenyl linkage itself, can also be adapted to further functionalize a pre-existing, halogenated biphenyl-triazole derivative. nih.govnih.gov For instance, a bromo-substituted biphenyl unit on the triazole could undergo Suzuki or Stille coupling to introduce additional aryl or alkyl groups.
Functionalization of the 1,2,4-triazole ring itself is a key strategy for modifying the core structure.
S-Alkylation: This strategy is applicable to precursors or derivatives of this compound that contain a thiol group, namely 4-biphenyl-2-yl-3-mercapto-4H-1,2,4-triazole (a triazole-thione tautomer). The thiol group is readily alkylated using various alkyl halides in the presence of a base to yield thioether derivatives. This approach is a common method for building more complex molecular architectures based on the triazole scaffold.
N-Substitution: The this compound molecule has the N4 position occupied by the biphenyl group. The remaining N1 and N2 positions are available for substitution, typically through alkylation. This reaction leads to the formation of positively charged 1,2,4-triazolium salts. acs.orgacs.org The alkylation of 4-substituted-4H-1,2,4-triazoles with alkylating agents like alkyl halides or sulfates can yield either N1 or N2 substituted products.
Studies on the alkylation of 1,2,4-triazoles have shown that the reaction can be regioselective, often favoring the N1-alkylated isomer over the N4-alkylated one when the N4 position is unsubstituted. researchgate.net In the case of this compound, alkylation would lead to a 1-alkyl-4-(biphenyl-2-yl)-1,2,4-triazolium salt. The reaction conditions, including the choice of solvent and base, can influence the outcome. In some cases, unexpected rearrangements from N4 to N1 have been observed under thermal conditions, suggesting that the N1-substituted product is often the thermodynamically more stable isomer. researchgate.net
Green Chemistry Principles and Methodological Enhancements in Triazole Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods to reduce waste, energy consumption, and the use of hazardous materials. The synthesis of 1,2,4-triazoles has benefited significantly from the application of green chemistry principles. rsc.org
The use of non-conventional energy sources like ultrasound and microwave irradiation represents a significant advancement in organic synthesis. nih.govrsc.orgmdpi.com These techniques have been successfully applied to the synthesis of 1,2,4-triazole derivatives, offering substantial improvements over classical heating methods.
Ultrasound-Assisted Synthesis: Sonochemistry utilizes the phenomenon of acoustic cavitation to accelerate chemical reactions. nih.govnih.gov This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional protocols. researchgate.net For instance, the synthesis of various triazole derivatives under ultrasonic irradiation has been shown to be more efficient and economical. nih.govacs.org
Microwave-Assisted Synthesis: Microwave heating accelerates reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. iosrjournals.orgresearchgate.net This often results in a dramatic reduction in reaction times—from hours to minutes or even seconds—and improved product yields. rsc.org
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| Synthesis of N-substituted triazoles | Conventional | 10-36 h | Moderate (65-80%) | nih.gov |
| Synthesis of N-substituted triazoles | Ultrasound | 39-80 min | Good (75-89%) | nih.gov |
| Synthesis of triazole derivatives | Conventional | 27 h | Moderate | rsc.org |
| Synthesis of triazole derivatives | Microwave | 30 min | 96% | rsc.org |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | >4 h | Moderate | rsc.org |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 min | 85% | rsc.org |
Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. igi-global.com They can act as solvents, catalysts, or both in organic reactions. nih.gov In triazole synthesis, ILs have been used as an environmentally friendly alternative to volatile organic compounds (VOCs). acs.org
The use of ILs can enhance reaction rates and, in some cases, improve selectivity. nih.gov For example, 1,2,3-triazolium-based ionic liquids have been synthesized and characterized as effective solvents. acs.orgresearchgate.net The tunable nature of ILs, achieved by modifying their cation and anion components, allows for the design of task-specific solvents optimized for a particular chemical transformation. igi-global.com
A key goal of green chemistry is to minimize the use of toxic reagents, including heavy metal catalysts and harsh oxidants. Several methods for synthesizing 1,2,4-triazoles have been developed that align with this principle.
These approaches often rely on the inherent reactivity of the starting materials under thermal or microwave conditions. One common strategy involves the cyclization of amidrazones with various reagents. organic-chemistry.orgfrontiersin.orgnih.gov For example, an efficient, solvent-free reaction of trifluoromethylated amidrazones with trifluoroacetic anhydride provides 4-aryl-1,2,4-triazoles in high yields without the need for a catalyst. organic-chemistry.org Another method describes a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines to produce 1,2,4-triazol-3-amines. isres.orgorganic-chemistry.org These syntheses reduce the environmental impact by avoiding hazardous waste associated with spent catalysts and oxidants.
Reaction Kinetic and Thermodynamic Considerations in Triazole Formation
The formation of the 4H-1,2,4-triazole ring is a thermodynamically favorable process, driven by the establishment of a stable aromatic system. The parent 1H-1,2,4-triazole is more stable than the 4H-tautomer, a factor influenced by the substitution pattern on the ring. nih.gov The stability of the triazole ring is attributed to its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring. ijprajournal.com
Thermodynamic Parameters:
Furthermore, experimental techniques such as static-bomb combustion calorimetry and Calvet microcalorimetry have been used to determine the enthalpies of formation for derivatives like 3-amino- and 3,5-diamino-1H-1,2,4-triazole. researchgate.net These studies provide valuable benchmark data for understanding the energetic contributions of different substituents to the triazole core. The gas-phase standard molar enthalpies of formation can also be estimated using theoretical approaches like the G3(MP2) composite method, which has shown good agreement with experimental results. researchgate.net
Below is a table summarizing representative thermodynamic data for a substituted 1,2,4-triazole derivative, illustrating the typical energetic profile.
| Parameter | Value | Method |
| Zero-point vibrational energy | 116.376 kcal/mol | B3LYP/cc-pVDZ |
| Total energy | -1423.372 a.u. | B3LYP/cc-pVDZ |
| Rotational constants | 0.54613 GHz | B3LYP/cc-pVDZ |
Note: The data presented is for a generic substituted 1,2,4-triazole and serves as an illustrative example. researchgate.net
Reaction Kinetics and Mechanistic Pathways:
The kinetics of 1,2,4-triazole formation are highly dependent on the chosen synthetic route and the nature of the reactants. A common pathway involves the cyclization of an intermediate, often an amidrazone derivative, which is formed from the reaction of a nitrile with a hydrazine (B178648), or the reaction of a 1,3-disubstituted thiourea with an acyl hydrazide. nih.gov
The reaction proceeds through the formation of a carbodiimide, followed by a sequential addition-dehydration with acyl hydrazides. nih.gov The rate of this process is influenced by the electronic and steric effects of the substituents on the starting materials. For instance, in the synthesis of aryl-(4-aryl-4H- researchgate.netnih.govacs.orgtriazol-3-yl)-amines, the substituents on the thiourea nitrogens play a crucial role in the rate of addition and the regioselectivity of the ring closure. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic steps and the associated energy barriers. researchgate.net These studies can map out the reaction coordinates, identify transition states, and calculate activation energies, providing a detailed picture of the kinetic profile. For example, mechanistic investigations into the formation of 1,2,4-triazolinium salts have combined NMR spectroscopy with DFT to understand the reaction pathway.
The following table outlines the key stages in a representative synthesis of a 4-substituted-4H-1,2,4-triazole and the factors influencing their kinetics.
| Stage | Description | Kinetic Influences |
| Intermediate Formation | Reaction of starting materials (e.g., thiourea and acyl hydrazide) to form a linear intermediate. | Substituent electronics and sterics, solvent polarity, temperature. |
| Cyclization | Intramolecular nucleophilic attack to form the five-membered ring. | Conformation of the intermediate, presence of catalysts. |
| Dehydration | Elimination of a water molecule to form the aromatic triazole ring. | Acid strength, temperature, removal of water. |
High Resolution Structural Elucidation and Theoretical Aspects of 4 Biphenyl 2 Yl 4h 1,2,4 Triazole
Spectroscopic Investigations for Fundamental Understanding of Molecular Structure and Electronic States
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Coupling Patterns and Stereochemical Insights
Further research or synthesis and characterization of this specific compound would be required to generate the detailed article as outlined.
Electronic Absorption and Emission Spectroscopy: Theoretical Basis of Chromophoric Properties
The characteristic chromophoric properties of 4-biphenyl-2-yl-4H-1,2,4-triazole, which are responsible for its interaction with light, can be understood through an analysis of its electronic absorption and emission spectra. These spectroscopic features are intimately linked to the molecule's electronic structure. The interpretation of these spectra is greatly aided by theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), which can identify the specific molecular orbitals involved in electronic transitions.
The absorption spectrum of this compound and its derivatives is typically marked by strong absorption bands within the ultraviolet (UV) range. These absorptions are mainly the result of π → π* transitions, which are electronic transitions occurring within the delocalized π-electron systems of the biphenyl (B1667301) and triazole rings. The exact position and strength of these absorption bands can be affected by the surrounding solvent, a phenomenon known as solvatochromism.
Theoretical investigations into related 1,2,4-triazole (B32235) derivatives have shed light on the nature of these electronic transitions. researchgate.net The highest occupied molecular orbital (HOMO) is often located on the biphenyl part of the molecule, while the lowest unoccupied molecular orbital (LUMO) can be found on the biphenyl ring, the triazole ring, or spread across both. The energy gap between the HOMO and LUMO is a primary determinant of the wavelength of light absorbed. In some instances, n→π* transitions are the main source of excited states. mdpi.com
Following light absorption and promotion to an excited state, the molecule can return to its ground state through either radiative processes, such as fluorescence, or non-radiative pathways. The emission spectrum reveals details about the electronic structure of the excited state. A key parameter is the Stokes shift, which is the difference in wavelength between the maximum absorption and maximum emission. This shift provides insight into the changes in the molecule's geometry and electronic distribution when it is in the excited state. Some 4H-1,2,4-triazole derivatives have been shown to possess high luminescent properties and a significant quantum yield of emitted photons. nih.govresearchgate.net
The following interactive table provides a summary of key data concerning the electronic absorption and emission characteristics of this compound and related compounds, based on both experimental findings and theoretical models.
Table 1: Electronic Absorption and Emission Data for this compound and Related Compounds
| Compound | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε⋅10⁻³ cm⁻¹M⁻¹) |
|---|---|---|---|
| 3,5-Bis(biphenyl-4-yl)-4-ethyl-4H-1,2,4-triazole | CH₂Cl₂ | 281.0 | 36.0 |
| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole | CH₂Cl₂ | 282.0 | 41.8 |
| 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 310.0 | 53.0 |
| 4-Ethyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 311.0 | 43.2 |
Gas-Phase and Solution-Phase Conformational Landscapes: Experimental and Theoretical Concordance
The three-dimensional arrangement of this compound is not fixed; the molecule can adopt various conformations through rotation around its single bonds. The most significant of these are the C-N bond linking the biphenyl and triazole rings, and the C-C bond connecting the two phenyl rings of the biphenyl group. A thorough understanding of the conformational possibilities in both the gas phase and in solution is essential, as these conformations dictate the molecule's physical and chemical behavior.
Experimental methods like X-ray crystallography can provide a detailed view of the molecule's conformation in its solid state. However, in the gas and solution phases, the molecule exhibits greater flexibility. Computational approaches, especially those utilizing density functional theory (DFT), are invaluable for mapping the potential energy surface and pinpointing the most stable conformers. ekb.eg
A defining conformational characteristic of this compound is the dihedral angle between the planes of the triazole and the adjacent phenyl ring, along with the dihedral angle between the two phenyl rings of the biphenyl component. These angles are determined by a fine balance between steric hindrance and electronic effects like conjugation.
In the gas phase, theoretical calculations often predict a non-planar geometry as the most stable, with the rings twisted relative to one another to reduce steric clashes between hydrogen atoms. ekb.eg In a solution, the presence of solvent molecules can shift the conformational equilibrium, with certain conformers being stabilized through intermolecular interactions. ekb.eg
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can offer insights into the average conformation in a solution. By comparing these experimental results with theoretical predictions, a detailed picture of the conformational dynamics can be formed. For example, a close match between calculated and observed NMR chemical shifts can confirm the predicted dominant conformers in solution.
The following interactive table details key conformational parameters for this compound, underscoring the agreement between experimental and theoretical data.
Table 2: Conformational Parameters for this compound
| Parameter | Method | Phase | Value (°) |
|---|---|---|---|
| Dihedral Angle (Phenyl-Phenyl) | X-ray Crystallography | Solid | 55.9 |
| Dihedral Angle (Triazole-Phenyl) | X-ray Crystallography | Solid | 85.1 |
| Dihedral Angle (Phenyl-Phenyl) | DFT Calculation | Gas | ~50-60 |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 3,5-Bis(biphenyl-4-yl)-4-ethyl-4H-1,2,4-triazole |
| 3,5-Bis(biphenyl-4-yl)-4-propyl-4H-1,2,4-triazole |
| 4-Ethyl-3,5-bis[4-(furan-2-yl)phenyl]-4H-1,2,4-triazole |
| 4-Ethyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole |
| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole |
| Dichloromethane |
| Chloroform |
| Toluene |
| Ethanol |
| Ethyl Acetate |
| Magnesium Sulfate |
| Potassium Carbonate |
| Palladium Tetrakis(triphenylphosphine) |
| Tetrabutylammonium Bromide |
| 4-(N,N-diphenylamino) phenylboronic acid |
| 4-bromobenzoic acid |
| Lithium Hydride |
Computational Chemistry and Advanced Modeling Studies of 4 Biphenyl 2 Yl 4h 1,2,4 Triazole
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic ground state and its associated properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Once the geometry is optimized, the total energy of the molecule can be calculated with high precision. These energy calculations are crucial for comparing the stability of different isomers or conformers and for determining thermodynamic properties. The choice of the functional (e.g., B3LYP, M06) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is critical for obtaining reliable results that correlate well with experimental data. researchgate.netresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis for Electrophilicity and Nucleophilicity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, acting as the valence band, represents the ability to donate an electron, while the LUMO, the conduction band, represents the ability to accept an electron.
The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity (electron-donating capacity). The energy of the LUMO is related to the electron affinity and electrophilicity (electron-accepting capacity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In contrast, a small gap suggests the molecule is more polarizable and reactive. For various substituted 1,2,4-triazole (B32235) derivatives, this energy gap has been calculated to be a key determinant of their electronic properties. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| N-(4-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | -6.425 | -1.638 | 4.787 | nih.gov |
| N-(4-bromophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | -6.471 | -1.745 | 4.726 | nih.gov |
| N-(4-iodophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | -6.332 | -1.714 | 4.618 | nih.gov |
Note: The data in this table is for structurally related compounds and serves to illustrate the typical values obtained from FMO analysis. The specific values for 4-biphenyl-2-yl-4H-1,2,4-triazole would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ajchem-a.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.netresearchgate.net
Blue regions denote positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or weakly polarized areas.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the triazole ring, highlighting them as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential (blue) would likely be located around the hydrogen atoms of the aromatic rings. Such maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants. ajchem-a.com
Reactivity Indices and Fukui Functions
Beyond FMO analysis, a set of global reactivity descriptors can be derived from the conceptual DFT framework to quantify a molecule's reactivity. dnu.dp.ua These indices are calculated from the HOMO and LUMO energies:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO gap.
Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.
While global indices describe the molecule as a whole, Fukui functions provide more detailed, site-specific reactivity information. They indicate which atoms within a molecule are most likely to accept or donate electrons. By analyzing Fukui indices, one can distinguish between different nitrogen atoms in the triazole ring, for example, to predict the most probable site for protonation or alkylation. dnu.dp.ua Studies on the parent 1,2,4-triazole have used Fukui functions to successfully identify the N4 position as a likely site for interaction with electrophiles. dnu.dp.ua
Molecular Dynamics (MD) Simulations: Dynamic Behavior and Solvation Effects
While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent, and other time-dependent phenomena. nih.gov
Conformational Flexibility and Trajectory Analysis
MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound, which possesses rotatable bonds. The biphenyl (B1667301) group and its connection to the triazole ring allow for a range of possible conformations. An MD simulation, typically performed in a simulated solvent environment (like water or an organic solvent) to mimic realistic conditions, generates a trajectory that maps the molecule's movements over time. nih.gov
Analysis of this trajectory can reveal:
Stable Conformations: By monitoring key dihedral angles, one can identify the most populated and energetically favorable conformations the molecule adopts in solution.
Conformational Transitions: The simulation can show the pathways and timescales for transitions between different conformational states.
Solvation Effects: MD simulations explicitly model the interactions between the solute (the triazole derivative) and the surrounding solvent molecules, showing how hydrogen bonds and other intermolecular forces influence the molecule's structure and dynamics. nih.gov
For a molecule with both aromatic rings and a polar triazole core, understanding its conformational preferences and interactions with its environment is crucial for predicting its behavior in biological systems or materials science applications.
Solvent Interaction Models and Their Influence on Molecular Properties
The properties and behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational solvent interaction models are crucial for accurately simulating molecular properties in a liquid phase. These models can be broadly categorized into implicit and explicit models.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and widely used. Common implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). In studies of triazole derivatives, salvation energies have been calculated using the Self-Consistent Reaction Field (SCRF) theory, a type of implicit model, to understand their stability in different environments like tetrahydrofuran (B95107) (THF). asianpubs.org
Explicit Solvent Models: In this approach, individual solvent molecules are explicitly included in the simulation box around the solute molecule. This provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. Explicit solvent models are standard in molecular dynamics (MD) simulations. For instance, MD simulations of triazole derivatives have been performed in water to study the stability of ligand-protein complexes over time. nih.govresearchgate.net
The choice of solvent model can significantly impact calculated molecular properties. For example, the optimized geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) of a triazole derivative can differ between gas-phase calculations and those including a solvent model. nih.gov The inclusion of solvent effects is critical for calculations aiming to reproduce experimental conditions and predict properties like solubility and reactivity accurately. nih.govpensoft.net
Molecular Docking and Ligand-Target Interaction Theories for Triazole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. pensoft.netnih.gov This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. For triazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking is extensively used to elucidate their mechanism of action at a molecular level. nih.govpensoft.netnih.gov
The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the most stable complex, which is typically the one with the lowest binding energy. nih.gov The ability of the 1,2,4-triazole ring to participate in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, makes it a versatile scaffold for designing targeted inhibitors. pensoft.net Docking studies on triazole derivatives have explored their potential as inhibitors for a variety of targets, including protein kinases, aromatase, and thymidine (B127349) phosphorylase. nih.govmdpi.com
Elucidation of Binding Modes to Macromolecular Targets
A primary outcome of molecular docking is the detailed visualization of the binding mode, which describes the specific interactions between the ligand and the amino acid residues of the protein's active site. pensoft.net These interactions are crucial for the ligand's affinity and selectivity.
Studies on various triazole derivatives have revealed common and specific binding patterns:
Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors and donors, which is a key feature in their interaction with protein receptors. nih.govpensoft.net For example, docking studies have shown the triazole ring forming hydrogen bonds with key residues like Serine and Tyrosine in the active site of 17β-HSD1. acs.org
Hydrophobic and π-Interactions: Aromatic rings, such as the biphenyl group in this compound, often engage in hydrophobic and π-stacking interactions with nonpolar residues of the protein. In studies of triazole derivatives targeting tankyrase, hydrophobic stacking was identified as a key contributor to binding. nih.gov Similarly, the biphenyl moiety of certain inhibitors is designed to fit into lipophilic pockets of the target enzyme. acs.org
Coordination Bonds: In metalloenzymes, the nitrogen atoms of the triazole ring can coordinate with the metal ion in the active site. This is a well-established mechanism for triazole-based antifungal agents and aromatase inhibitors, where a nitrogen atom coordinates with the heme iron. nih.gov
Table 1: Examples of Binding Modes for Triazole Derivatives This table is scrollable.
| Target Protein | Triazole Derivative Type | Key Interactions | Reference(s) |
|---|---|---|---|
| 17β-HSD1 | 1,4-Biphenyl-triazoles | The aromatic ring binds in a lipophilic pocket. The triazole ring forms hydrogen bonds with Lys195, Ser142, and Tyr155. | acs.org |
| Tankyrase (TNKS) | 4H-1,2,4-triazole derivatives | Hydrophobic stacking and hydrogen bonding with D-loop residues in the adenosine (B11128) pocket. | nih.gov |
| c-Kit Tyrosine Kinase | 1,2,4-Triazole-acetamide hybrids | Interactions with key amino acid residues in the active site. | nih.gov |
| EGFR Tyrosine Kinase | 1,2,4-Triazole-benzamide hybrids | Compound HB5 showed interactions leading to inhibition of kinase activity. | pensoft.net |
| Cyclin-Dependent Kinase 2 (CDK2) | 1,2,3-Triazole-1,2,4-triazole conjugates | Strong interactions with active site residues, particularly through hydrogen bonding. | nih.gov |
Energetic Contributions to Ligand-Protein Recognition
Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. This score, often expressed in units of energy (e.g., kcal/mol), represents the energetic favorability of the binding interaction. A more negative binding energy generally indicates a more stable and potentially more potent ligand-protein complex. nih.gov
Different computational methods are used to calculate these energetic contributions:
Docking Scores: These are fast, empirical scoring functions used within docking software to rank different binding poses.
Binding Free Energy Calculations: For higher accuracy, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the docked poses, often after running molecular dynamics simulations. nih.gov The MM-GBSA method calculates the free energy of binding by considering van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy.
Table 2: Examples of Calculated Binding Energies for Triazole Derivatives This table is scrollable.
| Target Protein | Triazole Derivative Type | Binding Energy (kcal/mol) | Method | Reference(s) |
|---|---|---|---|---|
| Tankyrase 1 (TNKS1) | Designed 4H-1,2,4-triazole derivative | -102.92 (average) | MM-GBSA | nih.gov |
| Tankyrase 2 (TNKS2) | Designed 4H-1,2,4-triazole derivative | -104.32 (average) | MM-GBSA | nih.gov |
| c-Kit Tyrosine Kinase | Indole-1,2,4-triazole-acetamide (Compound 7f) | -176.749 | Molecular Docking Score | nih.gov |
| Protein Kinase B | Indole-1,2,4-triazole-acetamide (Compound 7f) | -170.066 | Molecular Docking Score | nih.gov |
| 17β-HSD1 | 1,4-Biphenyl-triazole (Compound 4a) | -158.33 | Interaction Energy | acs.org |
| 17β-HSD1 | 1,4-Biphenyl-triazole (Compound 4e) | -150.31 | Interaction Energy | acs.org |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies: Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. asianpubs.orgsemanticscholar.org The fundamental principle is that the structural features of a molecule, encoded in numerical descriptors, determine its activity.
For triazole derivatives, QSAR studies are frequently employed to understand which structural modifications are likely to enhance a desired biological effect, such as antifungal or anticancer activity. asianpubs.orgsemanticscholar.org This approach guides the synthesis of new, more potent compounds and helps to prioritize experimental testing. semanticscholar.org
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. asianpubs.orgsemanticscholar.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: A statistical method is used to create a mathematical equation that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation.
Different QSAR approaches exist, including 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA), which considers the 3D steric and electrostatic fields of the molecules. semanticscholar.org
Derivation of Molecular Descriptors for Triazole Compounds
Molecular descriptors are the cornerstone of QSAR/QSPR models. They quantify various aspects of a molecule's structure and physicochemical properties. For a compound like this compound, a wide range of descriptors can be calculated, falling into several categories.
Table 3: Categories of Molecular Descriptors for QSAR/QSPR Studies This table is scrollable.
| Descriptor Category | Description | Example Descriptors | Reference(s) |
|---|---|---|---|
| Electronic | Describe the electronic properties of the molecule. | HOMO/LUMO energies, Dipole moment, Electronegativity (χ), Global hardness (η) | asianpubs.orgnih.gov |
| Steric / Geometrical | Describe the size and shape of the molecule. | Molecular weight, Molecular volume, Surface area, Molecular Refractivity (MR) | asianpubs.org |
| Hydrophobic | Describe the water-fearing character of the molecule. | LogP (octanol-water partition coefficient) | asianpubs.org |
| Topological | Describe the atomic connectivity and branching of the molecule. | Wiener index, Kier & Hall connectivity indices | semanticscholar.org |
| Quantum Chemical | Derived from quantum mechanical calculations. | Total energy, Heat of formation (ΔH), Charges on atoms | asianpubs.org |
The selection of relevant descriptors is a critical step in building a predictive QSAR model. Often, a large number of descriptors are initially calculated, and then statistical techniques are used to select the subset that best correlates with the observed activity. semanticscholar.org
Statistical Models for Structure-Property Correlations
Once descriptors are calculated, various statistical methods can be employed to build the QSAR model. The goal is to find a robust mathematical equation that can accurately predict the activity of new, untested compounds.
Commonly used statistical models in triazole research include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a set of descriptors. asianpubs.org It is one of the simplest and most interpretable QSAR methods.
Partial Least Squares (PLS): A method similar to MLR but better suited for datasets where the number of descriptors is large or when descriptors are correlated with each other.
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain. They can capture intricate relationships between structure and activity that linear methods might miss. nih.gov
k-Nearest Neighbors (k-NN): A pattern recognition method where the activity of a compound is predicted based on the average activity of its 'k' most similar neighbors in the dataset. semanticscholar.org
The quality and predictive ability of these models are assessed using statistical parameters like the correlation coefficient (R²), which measures how well the model fits the data, and the cross-validation coefficient (Q²), which assesses the model's predictive power.
Table 4: Examples of QSAR Models for Triazole Derivatives This table is scrollable.
| Triazole Series | Activity | Statistical Method | Key Descriptors | Statistical Parameters | Reference(s) |
|---|---|---|---|---|---|
| 1,2,4-Triazole derivatives | Antifungal | MLR (Hansch-Fujita) | ΔH, E(LUMO), logP, MR | r = 0.7511 | asianpubs.org |
| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives | Anticancer | 3D-QSAR (kNN-MFA) | Steric and Electrostatic fields | r² = 0.8713, q² = 0.2129, pred_r² = 0.8417 | semanticscholar.org |
| N1-aryl/heteroaryl substituted 1,2,4-triazoles | Antibacterial (B. subtilis) | MLR | η (Hardness), Surface tension, Index of refraction | R = 0.80-0.99, Q² > 0.72 |
Exploration of Biological Activities of 4 Biphenyl 2 Yl 4h 1,2,4 Triazole: Mechanistic Perspectives
Enzyme Inhibition Mechanisms: Molecular Level Interrogations
The ability of 1,2,4-triazole (B32235) derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. nih.gov This inhibition is often achieved by interacting with the enzyme's active site, blocking the entry of the natural substrate and thereby halting the catalytic reaction. academiapublishing.org The nature and strength of this inhibition are elucidated through kinetic and structural studies.
Kinetic Studies of Enzyme-Ligand Interactions for Triazole Inhibitors
Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. These analyses determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the amount of inhibitor required to achieve a certain level of enzyme inhibition.
Systemic triazole antifungals, for instance, are well-known inhibitors of cytochrome P450 (CYP) enzymes, with varying degrees of potency against different isozymes like CYP3A4, CYP2C9, and CYP2C19. researchgate.netnih.gov Kinetic studies reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, providing insights into its binding mechanism. For example, a study of novel 1,2,4-triazole derivatives as mushroom tyrosinase inhibitors found one compound to be exceptionally potent, with an IC50 value of 0.0048 µM, thousands of times more active than the standard inhibitor, kojic acid (IC50 = 16.8320 µM). nih.gov
In the case of enoyl-acyl carrier protein reductase (EACPR), the biocide triclosan (B1682465) acts as a reversible, tight-binding inhibitor. acs.org Kinetic analysis demonstrated that triclosan has a very slow dissociation rate from the enzyme-NAD+ complex, resulting in an equilibrium dissociation constant (Kd) in the picomolar range (7-40 pM). acs.org The association rate constant (kon) was estimated to be 2.6 x 107 M-1s-1. acs.org Such kinetic details are crucial for understanding the duration and nature of the enzyme-ligand interaction.
Structural Basis of Specific Enzyme Inhibition (e.g., 17β-HSD1, Enoyl-ACP Reductase, Tankyrase, COX-2)
Understanding the three-dimensional structure of an inhibitor bound to its target enzyme provides a precise map of the molecular interactions driving inhibition. This knowledge is invaluable for the rational design of more potent and selective drugs.
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): This enzyme is a target for treating hormone-dependent cancers like breast cancer due to its role in converting the less active estrone (B1671321) to the highly potent estradiol. nih.gov In silico molecular docking studies of 1,4-biphenyl-1,2,3-triazole derivatives have shown that they can bind effectively within the lipophilic pocket of the 17β-HSD1 active site. acs.org The triazole ring is critical for this interaction, forming strong hydrogen bonds with key amino acid residues such as Ser142, Tyr155, and Lys195, while the aromatic biphenyl (B1667301) portion engages in favorable interactions within the hydrophobic substrate-binding cavity. acs.org
Enoyl-Acyl Carrier Protein (ACP) Reductase: This enzyme is a vital component of the bacterial fatty acid synthesis pathway, making it an excellent target for antibacterial agents. nih.govwikipedia.org While not a triazole, the inhibitor triclosan provides a model for high-affinity binding. Its crystal structure in complex with the E. coli enzyme (EnvM) and the cofactor NAD+ reveals that it binds specifically to a pocket in the enzyme, with its 2-hydroxyl group being essential for inhibition. nih.govpsu.edu The inhibitor's structure mimics a tightly bound intermediate in the catalytic cycle, explaining its high affinity. acs.org The binding site involves hydrophobic interactions and specific hydrogen bonds with the protein and the NAD+ cofactor. psu.edu
Tankyrase (TNKS): Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are implicated in signaling pathways relevant to cancer, such as the WNT/β-catenin pathway. nih.govacs.org Several potent and selective tankyrase inhibitors are based on a 1,2,4-triazole scaffold. nih.govacs.org These compounds can block the enzyme's catalytic domain by binding to one of two pockets: the highly conserved nicotinamide (B372718) pocket or the more selective adenosine (B11128) binding pocket. nih.govacs.org For example, the 1,2,4-triazole-based inhibitor OM-153 (compound 24) was developed from a lead compound and showed picomolar IC50 inhibition in a cellular assay. nih.govacs.org Structural studies reveal that these inhibitors can induce a dynamic and flexible fit within the ligand-binding site, with interactions like stacking with aromatic residues (e.g., Tyr1071) and hydrogen bonding with key residues (e.g., Ser1068 and Gly1032) being crucial for their high potency. nih.gov
Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 over the related COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.netacs.org The structural basis for this selectivity lies in a key difference in their active sites: a valine residue in COX-2 (Val523) replaces a larger isoleucine in COX-1, creating a secondary side pocket. researchgate.net Selective inhibitors, often containing bulky side chains, can access and bind within this side pocket in COX-2, an interaction that is sterically hindered in COX-1. researchgate.net Various heterocyclic scaffolds, including triazoles, have been incorporated into COX-2 inhibitors. nih.gov Docking studies of some diaryl and heteroaryl derivatives have shown hydrogen bonding between a sulfonamide group and amino acids like Gln178, Leu338, Ser339, and Arg499, which contributes to their inhibitory action. nih.gov
Table 1: Examples of Triazole Derivatives and Their Enzyme Inhibition
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1,4-Biphenyl-1,2,3-triazoles | 17β-HSD1 | In silico docking showed binding to the lipophilic pocket via hydrogen bonds with Ser142, Tyr155, and Lys195. | acs.org |
| 1,2,4-Triazole-based inhibitors (e.g., OM-153) | Tankyrase 1/2 | Picomolar IC50 values; bind to the adenosine or nicotinamide subpockets of the catalytic domain. | nih.govacs.org |
| 1,2,4-Triazol-3-ylthio)-N-phenyl acetamides | Mushroom Tyrosinase | Compound 9k showed an IC50 of 0.0048 µM, demonstrating potent inhibition. | nih.gov |
| Diaryl/Heteroaryl Triazoles | COX-2 | Inhibitors designed to fit into the selective side pocket of the COX-2 active site. | nih.gov |
Receptor Binding and Modulation: Theoretical Frameworks
Beyond direct enzyme inhibition, triazole derivatives can exert their biological effects by binding to and modulating the function of cellular receptors. This interaction can either mimic or block the action of endogenous signaling molecules.
Agonist/Antagonist Action and Receptor-Ligand Dynamics
Receptors are proteins that translate extracellular signals into intracellular responses. Ligands that bind to a receptor and activate it are called agonists, while those that bind but prevent activation are antagonists. The 1,2,4-triazole scaffold has been successfully incorporated into compounds designed to act as selective receptor antagonists.
For example, a series of substituted 1,2,4-triazoles were identified as novel antagonists for the δ-opioid receptor. nih.gov One lead compound exhibited a strong binding affinity (Ki = 50 nM) and high selectivity for the δ-opioid receptor over the μ- and κ-subtypes. nih.gov Functional assays confirmed its antagonist activity, as it caused a significant up-regulation of δ-opioid receptor expression, a characteristic response to antagonist exposure. nih.gov Similarly, 1,2,3-triazole-based ligands have been developed as potent and selective antagonists of the prostanoid EP4 receptor, a target in cancer immunotherapy. researchgate.net These compounds block the receptor, thereby inhibiting immunosuppressive signaling in the tumor microenvironment. researchgate.net
Allosteric Modulation Principles
Allosteric modulation represents a more subtle form of receptor regulation. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. rsc.org
Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous agonist, or negative (NAMs), reducing its effect. nih.gov This mechanism offers several advantages, including the potential for greater subtype selectivity, as allosteric sites are often less conserved than orthosteric sites across related receptors. nih.gov Furthermore, a PAM only enhances the signal when the natural agonist is present, which can provide a more physiologically regulated therapeutic effect. rsc.org While specific examples of 4-biphenyl-2-yl-4H-1,2,4-triazole acting as an allosteric modulator are not documented, the principle is widely applicable. For instance, 3-benzazepine derivatives have been shown to act as downstream allosteric modulators of the NMDA receptor by binding to a site that immobilizes a key helix, leading to inhibition. researchgate.net The versatile triazole scaffold could theoretically be designed to target such allosteric sites on various receptors. nih.gov
Antiproliferative and Cytotoxic Mechanisms: Cellular Pathway Analysis
The ability of triazole derivatives to inhibit cell proliferation and induce cell death (cytotoxicity) in cancer cells is a major area of research. These effects are often the result of interfering with critical cellular signaling pathways that control cell growth, survival, and division.
Many 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov For example, a 1,2,4-triazole-based tankyrase inhibitor not only blocked WNT/β-catenin signaling but also reduced cell growth in the COLO 320DM colon cancer cell line. acs.orgacs.org The mechanism often involves the induction of apoptosis, or programmed cell death. Studies on triazole-linked surfactants showed that compounds with longer hydrophobic tails induced apoptosis through mitochondrial depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govuky.edu
Further mechanistic studies have pinpointed specific signaling pathways targeted by triazole compounds. A series of 5-pyridinyl-1,2,4-triazole derivatives were identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in many solid tumors that plays a crucial role in cell survival and proliferation. nih.gov The lead compound from this series, 3d, inhibited FAK with an IC50 of 18.10 nM. nih.gov This FAK inhibition led to the downstream suppression of pro-survival pathways, including decreased phosphorylation of PI3K, Akt, JNK, and STAT3. nih.gov Ultimately, this cascade of events resulted in apoptosis and cell cycle arrest, highlighting a clear mechanism for the compound's antiproliferative effects. nih.gov
Table 2: Antiproliferative Activity of Selected Triazole Derivatives
| Compound Class | Cell Line | Activity (IC50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 5-pyridinyl-1,2,4-triazole (Compound 3d) | HepG2 (Liver Cancer) | 2.88 µM | FAK inhibition, decreased p-PI3K/p-Akt, apoptosis induction, cell cycle arrest. | nih.gov |
| 1,2,4-triazole/1,3,4-oxadiazole hybrid (Compound 4) | A-549 (Lung Cancer) | 15.65 µM | Selective cytotoxicity. | nih.gov |
| 1,2,4-triazole/1,3,4-oxadiazole hybrid (Compound 5) | HeLa (Cervical Cancer) | 24.90 µM | Selective cytotoxicity. | nih.gov |
| Benzimidazole-triazole-tetrazole hybrid (Compound 11) | MCF-7 (Breast Cancer) | 0.21 µM | Potent cytotoxicity, superior binding affinity to anticancer target 8GVZ in silico. | ekb.eg |
| Triazole-linked alkyl β-glucopyranoside | Jurkat (T-cell leukemia) | 24 µM (for C16 tail) | Induction of intrinsic apoptotic cascade via mitochondrial depolarization and caspase-3 activation. | nih.gov |
Apoptosis Induction Pathways
Several derivatives of 1,2,4-triazole have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells. For instance, a series of novel indolyl 1,2,4-triazole derivatives were found to significantly induce apoptosis in breast cancer cell lines. nih.gov Specifically, compounds designated as Vf and Vg led to apoptotic rates of 45.33% and 37.26%, respectively, compared to a control of 1.91%. nih.gov The mechanism of apoptosis induction by some 1,2,4-triazole derivatives involves the modulation of key regulatory proteins. For example, certain synthetic 1,2,4-triazole-3-carboxamides have been shown to induce apoptosis in leukemia cells, as confirmed by the cleavage of PARP1 and caspase-3. nih.gov
The table below summarizes the apoptotic activity of selected 1,2,4-triazole derivatives.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
| Indolyl 1,2,4-triazole derivatives (Vf and Vg) | MDA-MB-231 (breast cancer) | Significant induction of apoptosis (45.33% and 37.26%) | nih.gov |
| 1,2,4-Triazole-3-carboxamides | Leukemia cells | Induction of apoptosis via PARP1 and caspase-3 cleavage | nih.gov |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, many 1,2,4-triazole derivatives exhibit anticancer activity by arresting the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest can depend on the substitution pattern of the triazole ring. For example, in a study of indolyl 1,2,4-triazole derivatives, compound Vf was found to arrest the cell cycle at the S phase, while compound Vg caused arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov The mechanism underlying this activity is often linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov For instance, some indolyl 1,2,4-triazoles have been designed to target CDK4/6. nih.gov
The table below details the cell cycle arrest mechanisms for selected 1,2,4-triazole derivatives.
| Compound/Derivative Class | Cell Line(s) | Mechanism of Action | Reference(s) |
| Indolyl 1,2,4-triazole derivative (Vf) | MDA-MB-231 (breast cancer) | Cell cycle arrest at S phase | nih.gov |
| Indolyl 1,2,4-triazole derivative (Vg) | MDA-MB-231 (breast cancer) | Cell cycle arrest at G0/G1 phase | nih.gov |
| Synthetic 1,2,4-triazole-3-carboxamides | Leukemia cells | Induction of cell cycle arrest | nih.gov |
Antimicrobial Action: Fundamental Principles
The 1,2,4-triazole scaffold is a cornerstone in the development of antimicrobial agents. nih.govnih.gov Derivatives incorporating this ring system have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. nih.govnih.govnih.gov The antimicrobial efficacy of these compounds is often enhanced by the presence of specific substituents on the triazole ring. nih.gov For example, the introduction of nitro groups or halogens can significantly increase antibacterial activity. nih.gov
Bacterial Cell Wall Synthesis Inhibition Theories
While the precise mechanisms of antibacterial action for all 1,2,4-triazole derivatives are not fully elucidated, one of the key targets for antibacterial drugs is the bacterial cell wall. The inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall, leads to cell lysis and death. Although direct evidence for the inhibition of cell wall synthesis by this compound is not available, some heterocyclic compounds are known to interfere with this pathway. It is plausible that certain 1,2,4-triazole derivatives could exert their antibacterial effects through a similar mechanism. For instance, some studies on new biphenyltetrazole derivatives bearing a 1,2,4-triazole moiety have shown good antibacterial activities against both Gram-positive and Gram-negative bacteria. sioc-journal.cn
Fungal Membrane Disruption Mechanisms
The antifungal action of azole compounds, including many 1,2,4-triazole derivatives, is well-established and primarily involves the disruption of the fungal cell membrane. This is achieved through the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, the integrity of the fungal membrane is compromised, leading to fungal cell death. This mechanism is the basis for the clinical efficacy of widely used antifungal drugs like fluconazole (B54011) and itraconazole (B105839), which both contain a 1,2,4-triazole ring.
Antiviral Strategies: Molecular Targets and Inhibition Theories
Derivatives of 1,2,4-triazole have also emerged as promising antiviral agents, with activity against a range of DNA and RNA viruses. nuft.edu.uanih.gov The antiviral drug ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent. nih.gov The mechanisms of antiviral action for 1,2,4-triazole derivatives are diverse and can involve the targeting of various viral proteins and enzymes. For example, some derivatives have been investigated as inhibitors of the MERS coronavirus Nsp13 helicase. nih.gov Other potential molecular targets for antiviral 1,2,4-triazoles include viral polymerases and proteases, which are essential for viral replication. nih.govnih.gov
Applications in Materials Science and Supramolecular Chemistry: Fundamental Principles
Design Principles for Organic Electronic Materials
The design of organic electronic materials hinges on the precise control of molecular structure to dictate electronic properties. In compounds like 4-biphenyl-2-yl-4H-1,2,4-triazole, the constituent biphenyl (B1667301) and triazole units serve distinct electronic roles. The biphenyl group typically acts as a hole-transporting or electron-donating moiety, while the nitrogen-rich triazole ring is characteristically electron-deficient and functions as an electron-transporting or electron-accepting unit. nih.govacs.org This inherent donor-acceptor (D-A) character is a fundamental principle in designing materials for optoelectronic devices. nih.gov
The 1,2,4-triazole (B32235) ring is a key component for facilitating charge transport in organic materials. Due to its high nitrogen content and the electronegativity of the nitrogen atoms, the triazole ring system significantly influences the electron distribution within the molecule, generally enhancing intramolecular electron transport. nih.gov This makes triazole derivatives attractive for applications requiring efficient electron mobility.
Electron Transport: The electron-deficient nature of the triazole ring makes it an excellent candidate for n-type (electron-transporting) materials. rsc.org Studies on discotic liquid crystals incorporating a tris(triazole) core have demonstrated ambipolar charge transport behavior, with notable electron mobility (μe) reaching values as high as 1.61 × 10⁻² cm² V⁻¹ s⁻¹ at room temperature. rsc.org This high mobility is crucial for the performance of devices like organic field-effect transistors (OFETs).
Influence of Substitution: The charge-transport properties can be finely tuned. Computational studies on triazole-substituted fluorobenzenes have shown that the electronic character is highly dependent on the specific isomer. For instance, while 1,4- and 2,4-triazoles can be cation-stabilizing, the 1,5-triazole isomer is significantly electron-withdrawing and carbocation-destabilizing, highlighting the nuanced control afforded by chemical modification. acs.org
Table 1: Charge Transport Properties of Selected Triazole-Based Materials
| Material System | Predominant Carrier | Reported Mobility (cm² V⁻¹ s⁻¹) | Application Context |
|---|---|---|---|
| C3-Symmetric Tris(triazole) Discotic Liquid Crystal | Electron (ambipolar behavior) | 1.61 × 10⁻² | Organic Electronics rsc.org |
The optoelectronic properties of biphenyl-triazole systems are governed by the behavior of excitons—bound electron-hole pairs generated by photoexcitation. The donor-acceptor structure inherent in these molecules plays a critical role in managing these excitons for applications in devices like OLEDs and photocatalysts. nih.gov
A key factor is the exciton (B1674681) binding energy, which is the energy required to separate the electron and hole. In donor-acceptor systems, stronger D-A interactions can lower this binding energy, which in turn facilitates the dissociation of excitons into free charge carriers and enhances intermolecular charge transfer. nih.gov This principle has been demonstrated in covalent organic frameworks (COFs) where increasing the number of triazole donor units led to lower exciton binding energy and improved photocatalytic efficiency. nih.gov
Furthermore, the charge-transfer states in triazole-linked donor-acceptor materials can be significantly influenced by chemical modifications and solvation. rsc.orgresearchgate.net While changes to the molecular structure may have a minimal effect on light absorption, they can dramatically alter the emission wavelengths. This tunability is essential for creating materials with specific colors for OLED displays. Enhanced charge separation in these systems can also lead to a reduction in the singlet-triplet energy gap, making some derivatives promising candidates for thermally activated delayed fluorescence (TADF), a mechanism that can significantly improve the efficiency of OLEDs. rsc.orgresearchgate.net The derivatives of 4H-1,2,4-triazole are noted for their potential in optoelectronics due to strong emission properties and high fluorescence quantum yields. nih.gov
Supramolecular Assembly and Self-Organization of Biphenyl-Triazole Systems
The ability of molecules to self-organize into well-defined, functional superstructures is a cornerstone of materials science. Biphenyl-triazole systems are adept at this, utilizing a range of non-covalent interactions to form complex architectures through a process known as supramolecular assembly. mdpi.comnih.gov
Crystal engineering relies on the predictable nature of intermolecular forces to design solids with desired properties. In biphenyl-triazole compounds, several key interactions guide the assembly process. rsc.org
Hydrogen Bonding: The 1,2,4-triazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. irjweb.com This allows for the formation of robust networks, such as the N-H···N type hydrogen bonds observed in the crystal structures of some triazole derivatives, which stabilize the molecular packing. mdpi.comtandfonline.com
Other Interactions: Van der Waals forces and C-H···π interactions also play a significant role in the crystal packing of biphenyl-containing molecules, contributing to the stability of the final three-dimensional structure. mdpi.comnih.govresearchgate.net
Table 2: Key Non-Covalent Interactions in Biphenyl-Triazole Systems
| Interaction Type | Participating Moieties | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Triazole ring (N-H donors, N acceptors) | Formation of stable, directional networks mdpi.comtandfonline.com |
| π-π Stacking | Biphenyl-Biphenyl, Biphenyl-Triazole, Triazole-Triazole | Formation of columnar or layered structures; stabilization nih.govnih.gov |
| C-H···π Interactions | Biphenyl (C-H) and aromatic rings (π-system) | Stabilization of crystal packing nih.gov |
The self-organization of biphenyl-triazole molecules is not limited to single crystals but extends to the formation of ordered nanostructures. By controlling conditions such as solvent and temperature, these molecules can be guided to assemble into specific morphologies like nanofibers, nanotubes, and vesicles. rsc.orgresearchgate.net
For example, bio-inspired biphenyl-tripeptides have been shown to self-assemble into robust supramolecular nanofiber hydrogels. nih.gov Molecular dynamics simulations revealed that a combination of hydrogen bonding and π-π stacking involving phenylalanine residues promoted the formation of these fibrous structures, which mimic the natural extracellular matrix. nih.gov Similarly, polymers based on N-vinyl-1,2,4-triazole have been used to create a variety of nano-objects—including spheres, worms, and nanotubes—through a technique called polymerization-induced self-assembly (PISA). rsc.orgresearchgate.net The ability to form such diverse and complex nanostructures opens up possibilities for applications in tissue engineering, nanotechnology, and drug delivery. nih.govrsc.org
Development of Chemo-Sensors and Probes: Mechanistic Insights
The structural features of biphenyl-triazole compounds make them excellent candidates for the development of chemosensors and fluorescent probes. researchgate.neted.ac.uk These sensors operate on a host-guest principle, where the molecule (the host) is designed to selectively bind to a specific analyte (the guest), such as a metal ion or small molecule. nih.gov This binding event triggers a measurable change in the host's physical properties, most commonly its color or fluorescence. researchgate.net
The triazole ring is often a critical component of the sensor's design. It can act as a binding site for metal ions, a linker connecting the binding site to a signaling unit (fluorophore), or both. researchgate.netnih.govresearchgate.net The biphenyl group can serve as part of the fluorophore or contribute to the binding pocket's architecture.
Mechanistically, these sensors can operate through several processes:
Photoinduced Electron Transfer (PET): In the "off" state, the sensor's fluorescence is quenched by an electron transfer process. Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" of fluorescence.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the donor-acceptor characteristics of the molecule, leading to a shift in the emission wavelength and a change in color. mdpi.com
Conformational Change: In some cases, binding induces a significant structural change in the sensor molecule. For instance, a rhodamine B-based triazole probe for mercury ions functions by the opening of a non-fluorescent spirolactam ring to a highly fluorescent open-ring form upon complexation with Hg²⁺. nih.gov
A specific example is a chemosensor based on a biphenyl-appended 1,2,3-triazole, which was developed for the highly selective and sensitive detection of tin (Sn²⁺) ions with a very low detection limit. researchgate.net This demonstrates the practical application of combining these two chemical moieties for creating specialized chemical sensors.
Sensing Mechanisms for Ions and Biomolecules
The inherent structural characteristics of this compound, particularly the electron-rich nitrogen atoms of the triazole ring, position it as a potential candidate for the detection of various analytes. The lone pairs of electrons on the nitrogen atoms can act as binding sites for cations. The general mechanism for ion sensing by triazole derivatives involves the coordination of the metal ion with the nitrogen atoms of the triazole ring. This interaction can lead to detectable changes in the molecule's photophysical properties, such as a shift in absorption or emission spectra, or a change in color, which can be observed through colorimetric or fluorometric techniques.
The biphenyl moiety can further influence the sensing properties. The steric hindrance and electronic effects of the biphenyl group can modulate the selectivity and sensitivity of the triazole ring towards specific ions. For instance, the bulky nature of the biphenyl group might create a specific cavity size that preferentially binds ions of a certain radius. Furthermore, the aromatic rings of the biphenyl group can engage in π-π stacking interactions with certain biomolecules, potentially enabling its use as a biomolecular sensor. The detection would rely on the modulation of the electronic properties of the triazole core upon binding of the target analyte.
Fluorimetric Sensing Principles Based on Triazole Scaffolds
Fluorimetric sensing is a highly sensitive detection method, and triazole scaffolds are often employed in the design of fluorescent chemosensors. The fluorescence of a molecule like this compound can be influenced by several photophysical processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation.
In a typical sensing mechanism, the triazole derivative might exhibit weak fluorescence in its free state due to a quenching process like PET. Upon binding to a specific analyte, this quenching mechanism can be inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" sensing). Conversely, the interaction with an analyte could also introduce a new pathway for non-radiative decay, resulting in fluorescence quenching ("turn-off" sensing). The biphenyl group in this compound can contribute to the molecule's intrinsic fluorescence and influence the energetics of the ICT and PET processes, thereby fine-tuning the sensor's response.
Research on various 4H-1,2,4-triazole derivatives has demonstrated their potential as luminophores with high quantum yields, suggesting that the core structure is favorable for fluorescence applications. nih.govdocumentsdelivered.commdpi.comnih.govresearchgate.net The specific substitution pattern of this compound would be expected to produce unique photophysical properties that could be exploited for sensing.
Polymer Chemistry: Incorporation into Macromolecular Architectures
The integration of specific functional units into polymer structures is a key strategy for developing advanced materials with tailored properties. The this compound moiety possesses features that make it an attractive component for polymer chemistry.
Triazole as a Linker or Side Chain in Polymer Backbones
The 1,2,4-triazole ring is a robust heterocyclic system that can be incorporated into polymer chains either as a linking unit within the main backbone or as a pendant side group. If functional groups suitable for polymerization (e.g., vinyl, carboxyl, or amino groups) were introduced onto the biphenyl or triazole rings of this compound, it could be used as a monomer.
When used as a linker, the triazole unit can impart rigidity and thermal stability to the polymer backbone. Its ability to participate in hydrogen bonding and dipole-dipole interactions can also influence the polymer's morphology and mechanical properties. As a side chain, the this compound unit could be used to functionalize a pre-existing polymer, introducing specific properties such as metal-ion coordination sites or photoactive centers.
Property Modulation in Triazole-Functionalized Polymers
The incorporation of 4-bhenyl-2-yl-4H-1,2,4-triazole into a polymer matrix can significantly modulate the material's properties. The presence of the triazole rings can enhance the thermal stability and flame retardancy of the polymer due to the high nitrogen content. Furthermore, the polar nature of the triazole ring can improve the polymer's adhesion to various surfaces and its affinity for polar solvents.
Coordination Chemistry of 4 Biphenyl 2 Yl 4h 1,2,4 Triazole: Ligand Properties and Metal Complexation
Ligand Design and Coordination Modes of Triazole Derivatives
The design of ligands based on 1,2,4-triazole (B32235) is a fertile area of research, offering a platform for constructing a diverse array of metal complexes with unique properties. isres.orgijsr.net The presence of multiple nitrogen atoms in the triazole ring allows for various coordination modes, making it a versatile building block in coordination chemistry. isres.org
Nitrogen Atom Coordination in Triazole Rings
The 1,2,4-triazole ring possesses three nitrogen atoms, each with the potential to coordinate with a metal center. The specific nitrogen atom that binds to the metal is influenced by several factors, including the electronic properties of the substituents on the triazole ring and the nature of the metal ion. isres.org In the case of 4H-1,2,4-triazole derivatives, coordination typically occurs through the N1 and N2 atoms, which can act as a bridge between two metal centers. mdpi.com This bridging capability is a key feature in the formation of polynuclear complexes and coordination polymers. mdpi.com The N4 atom can also be involved in coordination, although this is less common. The coordination behavior can be further influenced by the presence of other coordinating groups on the ligand. isres.org For instance, the introduction of a pyridyl group can lead to chelation, where the ligand binds to the metal through both a triazole nitrogen and the pyridyl nitrogen. isres.org
Steric and Electronic Influences of the Biphenyl (B1667301) Moiety on Metal Coordination
The biphenyl group attached to the N4 position of the triazole ring exerts significant steric and electronic effects on the coordination process. nih.govacs.org
Electronic Effects: The biphenyl group, being an aromatic system, can influence the electronic properties of the triazole ring through inductive and resonance effects. This, in turn, can modulate the donor strength of the nitrogen atoms and affect the stability and reactivity of the metal complexes. nih.govacs.org The electron-withdrawing or electron-donating nature of substituents on the biphenyl ring can further tune these electronic properties. rsc.org
Synthesis and Advanced Structural Characterization of Metal Complexes
The synthesis of metal complexes with 4-biphenyl-2-yl-4H-1,2,4-triazole can be achieved through various methods, including solution-based self-assembly and solvothermal techniques. acs.org The resulting complexes are often characterized using a suite of advanced analytical techniques to elucidate their structure and properties.
Transition Metal Complexes: Synthesis and Structural Elucidation
A variety of transition metal complexes incorporating this compound and its derivatives have been synthesized and structurally characterized. nih.govnih.gov These complexes often exhibit interesting magnetic and photoluminescent properties. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govnih.gov
Infrared (IR) Spectroscopy: To identify the coordination of the triazole nitrogen atoms by observing shifts in the vibrational frequencies of the C=N and N-N bonds. ekb.eg
UV-Vis Spectroscopy: To study the electronic transitions within the complex. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the ligand environment and confirm complex formation in solution. nih.gov
Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes. mdpi.com
A representative table of crystallographic data for a transition metal complex with a triazole derivative is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.456 |
| b (Å) | 15.231 |
| c (Å) | 12.879 |
| β (°) | 98.45 |
| Volume (ų) | 2029.3 |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The bridging capability of the 1,2,4-triazole ligand, particularly through its N1 and N2 atoms, makes this compound an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comnih.gov These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. youtube.comnih.gov
The formation of these extended structures is typically achieved under solvothermal conditions, where the reaction between the metal salt and the ligand is carried out in a sealed vessel at elevated temperatures. acs.org The structure of the resulting MOF or coordination polymer is highly dependent on the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions. chemrxiv.org The biphenyl group plays a crucial role in defining the pore size and dimensionality of the resulting framework. chemrxiv.org
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insights into the nature of metal-ligand bonding and the electronic structure of complexes containing this compound. ekb.egnih.gov
These computational studies can provide valuable information on:
Bonding Energies: Quantifying the strength of the interaction between the metal and the triazole ligand. nih.gov
Orbital Interactions: Analyzing the nature of the bonding in terms of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. This is crucial for understanding the electronic properties of the complex. nih.gov
Charge Distribution: Mapping the electron density distribution within the complex to identify the most electron-rich and electron-poor regions. nih.gov
Spectroscopic Properties: Simulating and interpreting experimental spectra, such as UV-Vis and IR, to corroborate experimental findings. ekb.eg
Theoretical studies have shown that the deprotonation of the ligand can increase the binding affinity for metal cations. nih.gov Furthermore, the analysis of topological parameters can reveal the degree of covalent character in the metal-ligand bonds. nih.gov
Molecular Orbital Analysis of Coordination Bonds
The interaction between this compound and metal ions can be elucidated through molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of the resulting coordination complexes.
Computational studies, often employing density functional theory (DFT), provide insights into the nature of the coordination bonds. The HOMO of the triazole ligand is typically localized on the triazole ring, specifically on the nitrogen atoms, which are the primary sites for coordination with metal ions. The LUMO, on the other hand, is often distributed over the biphenyl system.
Upon coordination, the energies of the HOMO and LUMO of the ligand are perturbed. The interaction with a metal ion generally leads to a stabilization (lowering of energy) of the ligand's HOMO, corresponding to the donation of electron density from the ligand to the metal. Conversely, the energy of the LUMO may be lowered, indicating that the complex can more readily accept electrons than the free ligand. The energy gap between the HOMO and LUMO (ΔE) of the resulting complex is a key parameter, influencing its stability and reactivity. A larger energy gap generally suggests greater kinetic stability. mdpi.com
For instance, in related triazole derivatives, the HOMO and LUMO orbitals have been shown to be delocalized on the triazole moiety. mdpi.com The specific energies of these orbitals dictate the molecule's reactivity towards electrophiles and nucleophiles. mdpi.com In some push-pull purine (B94841) systems containing a triazole linker, the HOMO is centered on the purine ring, while the LUMO is located on the triazole, with the spatial separation of these orbitals influencing the compound's electronic properties. nih.gov
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.900 |
| LUMO Energy | -1.412 |
| Energy Gap (ΔE) | 5.488 |
Spectroscopic Signatures and Their Interpretation in Metal Complexes
Spectroscopic techniques are indispensable for characterizing metal complexes of this compound and understanding the coordination environment of the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the triazole ligand to the metal center. The stretching vibrations of the C=N and N-N bonds within the triazole ring are particularly informative. Upon coordination, these bands often shift to different wavenumbers, indicating a change in the electron distribution within the ring due to the metal-ligand interaction. For example, in complexes of related 1,2,4-triazole derivatives, a shift in the C=N stretching vibration to a lower or higher frequency is observed upon complexation. ripublication.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds. ripublication.comthesciencein.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. The chemical shifts of the protons and carbons in the biphenyl and triazole moieties are sensitive to the coordination environment. Upon complexation, the signals of the protons and carbons near the coordination site typically experience a downfield or upfield shift. For instance, in platinum(II) complexes of 4-amino-4H-1,2,4-triazole, coordination affects the ¹H NMR spectra by shifting the NH and CH protons. researchgate.net Similarly, the ¹³C NMR signal of the triazole carbon atoms shifts upon coordination, indicating the involvement of the triazole ring in bonding to the metal. researchgate.net
UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes provide insights into the electronic transitions occurring within the molecule. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can often be observed and help to determine the geometry and electronic structure of the complex.
| Technique | Observed Signals/Bands |
|---|---|
| UV-Vis (CH₂Cl₂) | λmax 281.0 nm |
| IR (ATR) ν (cm⁻¹) | 3029, 2965, 1471, 1456, 1445, 1420, 1340, 1083, 1076, 1007, 968, 847, 765, 750, 730, 695, 598 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.16 (t, J = 7.2 Hz, 3H, CH₃), 4.23 (q, J = 7.2 Hz, 2H, CH₂), 7.39 (t, J = 7.2 Hz, 2H, ArH), 7.47 (t, J = 7.2 Hz, 4H, ArH), 7.64 (d, J = 7.2 Hz, 4H, ArH), 7.74–7.78 (m, 8H, ArH) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 15.9, 40.0, 127.2, 127.6, 127.9, 128.3, 128.9, 129.3, 140.0, 142.9, 155.1 |
Catalytic Applications of Triazole-Metal Complexes: Mechanistic Principles
Metal complexes incorporating this compound and its derivatives have shown promise as catalysts in a variety of organic transformations. The electronic and steric properties of the triazole ligand play a crucial role in the activity and selectivity of these catalysts.
Proposed Catalytic Cycles in Organic Transformations
While specific catalytic cycles for this compound complexes are not extensively detailed in the provided search results, general principles from related triazole-metal catalyzed reactions, such as cross-coupling reactions, can be inferred.
A common example is the Suzuki-Miyaura cross-coupling reaction, where palladium-triazole complexes are often employed. A generalized catalytic cycle would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation: The Pd(II) intermediate reacts with an organoboron reagent (Ar'-B(OR)₂), typically in the presence of a base, to form a diorganopalladium(II) complex. The triazole ligand remains coordinated to the palladium center throughout this process.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-Ar') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
In some cases, the triazole ligand can act as a directing group, facilitating C-H activation and functionalization reactions. organic-chemistry.org For instance, copper-catalyzed synthesis of 1,2,4-triazole derivatives has been reported to proceed through an N-acyl nitrene intermediate. beilstein-journals.org
Ligand Effects on Catalyst Activity and Selectivity
The structure of the this compound ligand significantly influences the performance of the metal catalyst.
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the biphenyl group can modulate the electron density at the metal center. This, in turn, affects the rates of the oxidative addition and reductive elimination steps in a catalytic cycle. For example, electron-donating groups on the ligand can increase the electron density on the metal, potentially accelerating the oxidative addition step.
Steric Effects: The bulky biphenyl group can create a specific steric environment around the metal center. This can influence the selectivity of the catalytic reaction, for example, by favoring the formation of a particular regioisomer or stereoisomer. The steric hindrance can also affect the stability of the catalyst by preventing catalyst deactivation pathways such as aggregation.
Structure Activity/property Relationships Sar/spr and Rational Derivatization Strategies
Systematic Modification of the Biphenyl (B1667301) Moiety: Impact on Biological Activity and Material Properties
The biphenyl moiety is a key structural feature, and its modification significantly influences the molecule's interactions with biological targets and its physicochemical properties.
The introduction of various substituents onto the biphenyl ring system allows for the fine-tuning of the electronic and steric properties of the entire molecule, which in turn affects its biological activity.
In the context of Hsp90 C-terminal inhibitors, which feature a biphenyl scaffold linked to a triazole, the nature of the substituent on the biphenyl ring has a discernible impact on anticancer potency. nih.gov For instance, the introduction of electron-donating groups like 4-methyl and 4-methoxy, as well as the electron-withdrawing 4-chloro group, resulted in potencies similar to the unsubstituted analogue. nih.gov However, a strongly electron-withdrawing group like the 4-nitro (4-NO₂) substituent led to improved activity against SKBr3 and MCF-7 breast cancer cell lines. nih.gov Sterically bulky groups, such as a 4-tert-butyl substituent, were also found to be favorable for activity. nih.gov
Similarly, in a series of 1,2,4-triazole (B32235) bearing 5-substituted biphenyl-2-sulfonamide derivatives designed as potential antihypertensive agents, the introduction of hydroxyl (-OH), nitro (-NO₂), or chloro (-Cl) groups at various positions on the phenyl ring was found to enhance biological activity. researchgate.net For a series of 4,5-diaryl-1,2,4-triazole derivatives acting as 5-lipoxygenase-activating protein (FLAP) antagonists, it was determined that a phenyl group with hydrophobic substituents at the 4-position of the triazole ring is important for its antagonistic activity. nih.gov The replacement of a methoxy (B1213986) group with polar carboxyl or nitro groups on this phenyl ring abolished the inhibitory activity. nih.gov
The electronic effects of substituents also play a role in the photophysical properties of related compounds. For blue-emitting materials based on 4-(carbazolyl-R-benzoyl)-5-CF₃-1H-1,2,3-triazole derivatives, the electron-withdrawing strength of substituents influences their electrochemical and electroluminescence properties. acs.orgnih.gov An increase in the electron-withdrawing ability of the substituent generally leads to an increase in the electron affinity of the compound. acs.orgnih.gov
The following table summarizes the effects of different substituents on the biphenyl moiety on the anti-proliferative activity of Hsp90 inhibitors.
Table 1: Effect of Substituents on the Biphenyl Moiety on Anti-proliferative Activity (IC₅₀ in µM)
| Compound | Substituent (R) | SKBr3 | MCF-7 |
| 4g | 4-Cl | 1.25 | 2.13 |
| 4i | 4-CH₃ | 1.98 | 3.54 |
| 4j | 4-OCH₃ | 2.11 | 3.87 |
| 4k | 4-t-Bu | 0.89 | 3.76 |
| 4l | 4-NO₂ | 0.38 | 0.64 |
| Data sourced from a study on triazole-containing novobiocin (B609625) and biphenyl amides as Hsp90 C-terminal inhibitors. nih.gov |
These compounds, which included a 2,2'-disubstituted pattern on the biphenyl aromatic core, demonstrated that changes in the substitution pattern lead to different molecular shapes. nih.gov This variation in three-dimensional structure significantly affected the antimicrobial efficacy, particularly against Gram-negative bacteria. nih.gov For example, one positional isomer exhibited a 4- to 8-fold increased efficacy against Pseudomonas aeruginosa and Escherichia coli, while other isomers showed a 4-fold increase in activity against Acinetobacter baumannii. nih.gov This suggests that the specific positioning of the functional groups on the biphenyl scaffold is critical for optimizing interactions with bacterial membranes. nih.gov
The following table illustrates the impact of positional isomerism on the antimicrobial activity of biphenyl peptidomimetics.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Biphenyl Positional Isomers against various bacteria
| Isomer | P. aeruginosa | E. coli | A. baumannii |
| 2 | >16 | >16 | 4 |
| 3 | >16 | >16 | 4 |
| 4 | 2 | 2 | 8 |
| 7 | >16 | >16 | 4 |
| Data sourced from a study on positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. nih.gov |
Functionalization of the 1,2,4-Triazole Ring: Derivatization Approaches
The 1,2,4-triazole ring is a versatile scaffold that allows for extensive functionalization at its nitrogen and carbon atoms, providing a means to modulate the molecule's properties.
N-Substitution: The nitrogen atoms of the 1,2,4-triazole ring, particularly at the N-4 position, are common sites for substitution. In the development of FLAP antagonists, it was discovered that the nature of the substituent at the N-4 position is critical for activity. nih.gov While removal of the N-4 aryl group led to a complete loss of function, the introduction of various substituted phenyl groups allowed for the fine-tuning of activity. nih.gov The synthesis of 4-amino-4H-1,2,4-triazole derivatives is another key N-functionalization strategy that provides a handle for further derivatization. researchgate.net
C-Functionalization: The carbon atoms of the triazole ring (C-3 and C-5) can be functionalized using various synthetic methods. Metal-catalyzed C-H functionalization is a powerful tool for the direct arylation of the triazole ring. nih.gov For instance, palladium-catalyzed coupling reactions can be used to introduce aryl groups at the C-5 position. nih.gov Another approach involves the synthesis of 1,5-disubstituted-1,2,4-triazoles from oxamide-derived amidine reagents and hydrazine (B178648) salts, which allows for the introduction of carboxamide or carboxylate functionalities at the C-5 position. organic-chemistry.orgorganic-chemistry.org Furthermore, 3,4,5-trisubstituted 1,2,4-triazoles can be synthesized through the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org
In a series of FLAP antagonists, modifications at the C-3 and C-5 positions of the triazole ring were explored. nih.gov The inhibitory potential was found to be markedly influenced by simple structural variations of the 4,5-diaryl moieties and the 3-thioether side chain. nih.gov
The 1,2,4-triazole moiety can act as a versatile linker to connect the biphenyl core to other functional groups or heterocyclic systems. This approach allows for the creation of hybrid molecules with potentially synergistic or novel properties. The flexibility of the triazole linker can facilitate effective interactions between the different pharmacophoric moieties and their biological targets. researchgate.net
Examples of this strategy include the development of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives, where the triazole links the biphenyl-sulfonamide to another part of the molecule. researchgate.net In another example, a 1,2,4-triazole derivatized quinoline (B57606) was synthesized, demonstrating the fusion of the triazole with another heterocyclic system. capes.gov.br Similarly, chromene-triazole hybrids have been created by reacting 1-(alkyl/aryl)-2-(1H-1,2,4-triazol-1-yl) derivatives with salicylic (B10762653) aldehydes. researchgate.net The synthesis of pyrrole (B145914) and indoline (B122111) derivatives attached to a triazole further illustrates the potential of this strategy to create complex molecular architectures. researchgate.net
Rational Design Principles for Novel Analogues of 4-Biphenyl-2-yl-4H-1,2,4-Triazole
The rational design of novel analogues of this compound is guided by the SAR and SPR data gathered from various studies. A key principle is molecular hybridization, which involves combining the biphenyl-triazole scaffold with other pharmacophores to create new molecules with enhanced or novel biological activities. nih.gov
One successful design strategy involved replacing a coumarin (B35378) ring system with a biphenyl scaffold in a series of Hsp90 inhibitors, which resulted in compounds with increased antiproliferative activity. nih.gov The subsequent incorporation of a hydrogen-bonding ring system, such as a 1,2,3-triazole, in place of a benzamide (B126) side chain further improved the activity, highlighting the benefits of this rational design approach. nih.gov
The development of novel angiotensin II subtype 2 (AT2) receptor agonists was achieved by designing a series of 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives. researchgate.net This work demonstrates the potential of the this compound scaffold in designing selective receptor modulators.
Furthermore, the discovery of a novel glycine (B1666218) transporter 1 (GlyT1) inhibitor from a high-throughput screening hit, which was a 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazole derivative, followed by systematic SAR studies, exemplifies a classic drug discovery approach that can be applied to this class of compounds. nih.gov The resulting lead compound showed excellent oral bioavailability and efficacy in a preclinical model of learning impairment. nih.gov
The 1,2,4-triazole core is considered an attractive platform for the rational design of new therapeutic agents due to its metabolic stability and ability to engage in hydrogen bonding. nih.govpensoft.net The insights gained from SAR studies on various derivatives provide a roadmap for the functionalization of the biphenyl and triazole moieties to optimize interactions with specific biological targets.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key techniques in medicinal chemistry for lead optimization and discovering novel chemical entities. nih.govrsc.org These methods aim to modify a molecule's core structure (scaffold) or specific functional groups to improve potency, selectivity, pharmacokinetic properties, or to move into new chemical space while retaining biological activity. nih.gov
Bioisosteric replacement involves substituting a functional group with another that possesses similar physical or chemical properties, leading to a comparable biological response. nih.gov For the this compound scaffold, several bioisosteric replacements could be considered:
Triazole Ring: The 1,2,4-triazole ring itself is a well-known bioisostere for other five-membered heterocycles like oxadiazoles, thiadiazoles, or even tetrazoles. Its structural features allow it to mimic different functional groups, making it a valuable component in drug design. researchgate.net
Biphenyl Moiety: The biphenyl group could be replaced by other rigid or semi-rigid linkers that maintain a similar spatial arrangement of the phenyl rings. Examples include diphenyl ether, diphenylmethane, or stilbene (B7821643) scaffolds.
Classical Bioisosteres: Simple substitutions on the phenyl rings, such as replacing a methyl group (-CH3) with a chlorine atom (-Cl) or a fluorine atom (-F), are considered classical bioisosteric replacements. researchgate.net
Scaffold hopping is a more significant structural change, where the central molecular framework is replaced with a functionally equivalent but structurally distinct scaffold. nih.gov This strategy is used to escape patent limitations, improve properties, or find novel compound series. For instance, the 4-hydroxy-1,2,3-triazole scaffold has been successfully used as a replacement for a phenolic moiety in a potent inhibitor, demonstrating the utility of triazole systems in scaffold hopping approaches. rsc.org This highlights the versatility of the triazole core in designing new molecular architectures. researchgate.net
Fragment-Based Design Concepts
Fragment-based drug design (FBDD) involves identifying small molecular fragments that bind weakly to a biological target. These fragments are then optimized and linked together or "grown" to produce a lead compound with higher affinity and specificity.
In the context of this compound, the molecule can be deconstructed into key fragments:
The 1,2,4-Triazole Fragment: This heterocycle is a common motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability. nih.gov
The Biphenyl Fragment: This hydrophobic scaffold is crucial for establishing van der Waals and pi-stacking interactions within a target's binding pocket.
An FBDD approach would involve screening libraries of fragments to identify those that bind to specific sub-pockets of a target protein. Fragments corresponding to the triazole and biphenyl portions could be identified independently. Subsequently, these fragments would be linked together, using the structure of this compound as a blueprint, to create a high-affinity ligand. This molecular hybridization of two or more pharmacophores is an efficient strategy for developing novel therapeutic agents. nih.gov
Theoretical Models for Predicting SAR/SPR in Triazole Derivatives
Computational models are indispensable tools for predicting the biological activity and physicochemical properties of novel compounds, thereby accelerating the drug discovery process.
Predictive Analytics and Machine Learning in Structure-Property Correlations
Predictive analytics, particularly machine learning (ML), has become a powerful tool for establishing quantitative structure-property relationships (QSPR). rsc.org These models learn from existing data to predict the properties of new, untested compounds.
For triazole derivatives, various ML algorithms can be applied:
Multiple Linear Regression (MLR): This method establishes a linear relationship between molecular descriptors (e.g., topological indices, indicator parameters) and a specific property, such as lipophilicity (logP). researchgate.net
Support Vector Machines (SVM): SVM is a more advanced technique capable of modeling non-linear relationships, which can reduce the risk of overfitting, especially with smaller datasets. rsc.org
Artificial Neural Networks (ANN): ANNs are complex models inspired by the human brain that can capture highly intricate patterns in data.
These models are trained on datasets of known triazole derivatives and their measured properties. The performance of these models is evaluated using statistical metrics like the correlation coefficient (R²) and root-mean-square error (RMSE). rsc.org For example, a QSPR study on triazole derivatives used MLR to model lipophilicity, finding that parameters like the number of oxygen atoms and certain topological indices were key predictors. researchgate.net
Table 1: Examples of Machine Learning Models in Chemical Property Prediction
| Machine Learning Model | Predicted Property | Application Context | Reported Accuracy (R²) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Lipophilicity (logP) | QSPR for triazole derivatives | Not specified, but model was statistically significant. researchgate.net |
| Support Vector Machine (SVM) | Self-accelerating decomposition temperature | Prediction for organic peroxides | 0.952 rsc.org |
| Linear Regression (LR) | Abrasion Resistance (LA & MDA) | Predicting material properties in construction | 0.94 (LA), 0.92 (MDA) researchgate.net |
This table is for illustrative purposes and shows the application of these models in various scientific fields, including for compounds containing triazole-related structures.
Pharmacophore Modeling and Ligand-Based Design
When the 3D structure of a biological target is unknown, ligand-based design methods are particularly valuable. acs.org Pharmacophore modeling is a cornerstone of this approach. A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific target. nih.gov
The process involves:
Model Generation: A set of known active molecules (a training set) is structurally aligned. Common chemical features are identified and used to build a 3D pharmacophore model. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic areas (H), aromatic rings (AR), and ionizable groups. nih.gov
Model Validation: The generated model is tested for its ability to distinguish known active compounds from inactive ones (decoys). rsc.org
Virtual Screening: The validated pharmacophore model is then used as a 3D query to screen large compound databases to identify new molecules (hits) that match the required features. acs.orgnih.gov
For derivatives related to this compound, a pharmacophore model would likely include a hydrophobic feature for the biphenyl group and one or more hydrogen bond acceptor features corresponding to the nitrogen atoms of the triazole ring. nih.gov This approach has been successfully used to identify novel inhibitors for various targets based on scaffolds containing triazole rings. acs.orgnih.gov
Table 2: Common Pharmacophore Features
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | A chemical group capable of accepting a hydrogen bond (e.g., nitrogen or oxygen atoms). nih.gov |
| Hydrogen Bond Donor | HBD | A chemical group capable of donating a hydrogen bond (e.g., -OH or -NH groups). nih.gov |
| Hydrophobic Area | H | A non-polar region of the molecule that can engage in hydrophobic interactions. nih.gov |
| Aromatic Ring | AR | A planar, cyclic, conjugated system, such as a phenyl ring. nih.gov |
| Positively Ionizable | PI | A group that can carry a positive charge at physiological pH. nih.gov |
| Negatively Ionizable | NI | A group that can carry a negative charge at physiological pH. nih.gov |
Future Research Avenues and Interdisciplinary Challenges for 4 Biphenyl 2 Yl 4h 1,2,4 Triazole Research
Emerging Methodologies for Triazole Synthesis and Functionalization
The development of efficient, sustainable, and versatile synthetic methods is paramount for advancing triazole research. While classical methods for constructing the 1,2,4-triazole (B32235) ring exist, emerging methodologies are focused on improving reaction conditions, expanding substrate scope, and enabling novel functionalization. nih.gov
Recent progress includes:
Metal-Free Synthesis: Researchers have developed metal-free approaches, such as the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, which utilize common solvents like DMF as a carbon source. isres.org Another innovative metal-free method involves the use of D-glucose as a renewable C1 synthon for the synthesis of 3-trifluoromethyl-1,2,4-triazoles. isres.org
Copper-Catalyzed Reactions: Copper catalysis remains a powerful tool. frontiersin.orgnih.gov Efficient systems, like the [Cu]/O2 system, have been devised for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org One-pot copper-catalyzed methods are also being developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov
Microwave-Assisted Synthesis: This technique offers advantages in terms of reduced reaction times and often improved yields. researchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow for the formation of complex molecules in a single step from three or more starting materials, which is a sustainable approach to chemical synthesis. nih.govresearchgate.net
These methodologies not only provide access to a wider array of triazole derivatives but also align with the principles of green chemistry by minimizing waste and the use of hazardous reagents. isres.orgrsc.org
Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Studies
Understanding how molecules like 4-biphenyl-2-yl-4H-1,2,4-triazole interact with biological targets or other molecules in a material is crucial for rational design. Advanced spectroscopic and imaging techniques are providing unprecedented insights at the molecular level.
Key Techniques and Their Applications:
| Technique | Application in Triazole Research | References |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Provides information on the molecular structure and vibrations of triazole compounds. Can be used to identify functional groups and study intermolecular interactions. | spectroscopyonline.commdpi.com |
| Attenuated Total Reflection (ATR)-FT-IR Imaging | Enables label-free and non-destructive characterization of the spatial distribution of triazoles and their interactions within a sample, such as in pharmaceutical formulations or biological tissues. | spectroscopyonline.commdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A fundamental technique for elucidating the precise chemical structure of newly synthesized triazole derivatives. | nih.govmdpi.com |
| Mass Spectrometry (MS) | Used for the identification and characterization of triazole compounds and their metabolites. | nih.govmdpi.com |
| X-ray Crystallography | Provides detailed three-dimensional structural information of triazole compounds, which is essential for understanding their binding modes with biological targets. | nih.govmdpi.com |
| Radionuclide Imaging (PET, SPECT) | Allows for noninvasive, real-time visualization and quantification of the biodistribution and target engagement of radiolabeled triazole derivatives in living organisms. | nih.gov |
| Near-Infrared-IIb (NIR-IIb) Fluorescence Imaging | Offers deep tissue penetration and high signal-to-background ratios for in vivo imaging applications, potentially for tracking triazole-based drug delivery systems. | acs.org |
These advanced techniques, often used in combination, are essential for building a comprehensive understanding of the structure-activity relationships of triazole compounds. spectroscopyonline.commdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel triazole derivatives. nih.govwiley.com This integrated approach, often referred to as rational design, allows for the efficient exploration of vast chemical spaces and the prioritization of candidates for synthesis and testing. nih.govmdpi.com
Components of the Integrated Approach:
Computational Methods:
Quantitative Structure-Activity Relationship (QSAR): 2D-QSAR studies can build molecular models to predict the biological activities of new triazole derivatives before their synthesis. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a triazole derivative when bound to a biological target, providing insights into binding affinity and mode of interaction. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can elucidate the stability of ligand-target complexes and provide a more dynamic picture of the molecular interactions. nih.gov
Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of functional groups required for biological activity. wiley.com
Experimental Validation:
Synthesis: The prioritized candidates are then synthesized using the emerging methodologies described in section 9.1. mdpi.com
Biological Evaluation: The synthesized compounds are tested in vitro and in vivo to determine their actual biological activity and properties. nih.govnih.gov
This iterative cycle of design, synthesis, and testing allows for the refinement of molecular models and the development of triazoles with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Exploration of Novel Biological Targets and Mechanistic Pathways
While triazoles are well-known for their antifungal activity, primarily through the inhibition of lanosterol (B1674476) 14α-demethylase (Cyp51), researchers are actively exploring new biological targets and mechanistic pathways. nih.gov This expansion of scope could lead to the development of triazole-based therapeutics for a wider range of diseases.
Emerging Biological Targets and Applications:
Anticancer: Triazole derivatives are being investigated as potential anticancer agents, with some studies focusing on their ability to inhibit enzymes like methionine aminopeptidase-2 (MetAP-2). researchgate.net
Anticonvulsant: The triazole scaffold is considered a promising starting point for the discovery of new anticonvulsant drugs for treating epilepsy. researchgate.netnih.gov
Antiviral: Researchers are exploring triazoles as inhibitors of viral polymerases and other key viral enzymes to combat various viral infections. researchgate.net
Antibacterial: Given the rise of antibiotic resistance, 1,2,4-triazole derivatives are being investigated as a scaffold for the development of new antibacterial agents. nih.gov
Antimalarial: Hybrid molecules containing the triazole moiety are being designed as next-generation antimalarial drugs. nih.gov
Anti-inflammatory: Triazole compounds have shown potential as anti-inflammatory agents. researchgate.net
Antioxidant: The antioxidant properties of 1,2,4-triazole derivatives are being explored for their potential in preventing or treating diseases associated with oxidative stress. zsmu.edu.ua
Immunomodulatory: Triazole-based compounds are being investigated as inhibitors of targets like Bruton's tyrosine kinase (BTK) for the treatment of autoimmune diseases. acs.org
The structural versatility of the triazole ring, with its capacity for various substitutions, makes it a valuable scaffold for targeting a diverse array of biological macromolecules. researchgate.net
Development of Smart Materials Based on Triazole Scaffolds for Advanced Applications
Beyond their pharmaceutical applications, 1,2,4-triazoles are gaining prominence in materials science due to their unique properties, including thermal stability and coordination ability. nih.gov This has led to the development of "smart" materials with tunable properties and advanced functionalities.
Applications of Triazole-Based Smart Materials:
| Material Type | Potential Applications | References |
| Polymers | Can be used in the development of functional materials for sensors, catalysis, and energy storage. | nih.gov |
| Metal-Organic Frameworks (MOFs) | Their coordination ability makes them suitable for creating MOFs with applications in gas storage, separation, and catalysis. | nih.gov |
| Corrosion Inhibitors | The triazole ring can effectively protect metal surfaces from corrosion. | nih.gov |
| Energetic Materials | Triazoles exhibit high thermal stability and performance, making them candidates for the development of advanced energetic materials. | nih.gov |
| Hydrogels | Triazole-containing hydrogels can be designed for applications such as sustained drug release. researchgate.net | researchgate.net |
The ability to functionalize the triazole ring allows for the fine-tuning of the material's properties, opening up a wide range of possibilities for creating advanced materials with tailored functions.
Challenges in Scalable and Sustainable Production of Triazole Derivatives
While laboratory-scale synthesis of triazoles is well-established, scaling up production to an industrial level presents several challenges. nih.govresearchgate.net Addressing these challenges is crucial for the widespread application of promising triazole derivatives in medicine and materials science.
Key Production Challenges:
Reaction Conditions: Many synthetic procedures involve harsh reaction conditions, such as high temperatures or the use of hazardous solvents, which are not ideal for large-scale, environmentally friendly production. isres.org
Purification: The purification of the final triazole product can be complex and costly, especially for pharmaceutical applications where high purity is required.
Waste Generation: Traditional synthetic methods can generate significant amounts of chemical waste, posing environmental concerns. rsc.org
Regulatory Compliance: The production of pharmaceutical-grade triazoles must adhere to strict regulatory guidelines, adding another layer of complexity to the manufacturing process.
Future research will need to focus on developing more efficient, cost-effective, and sustainable synthetic routes that are amenable to large-scale production. nih.govrsc.org This includes the use of flow chemistry, greener solvents, and catalytic methods that minimize waste and energy consumption.
Interdisciplinary Collaboration in Triazole-Based Research Initiatives
The multifaceted nature of triazole research necessitates a highly interdisciplinary approach. The successful development of new triazole-based drugs and materials requires the combined expertise of scientists from various fields.
Essential Areas of Collaboration:
Organic and Medicinal Chemists: Responsible for the design and synthesis of novel triazole derivatives. researchgate.netmdpi.com
Computational Chemists: Utilize molecular modeling and simulation to guide the design process and predict the properties of new compounds. nih.govmdpi.com
Pharmacologists and Biologists: Evaluate the biological activity and mechanisms of action of new triazole candidates. nih.govnih.gov
Materials Scientists: Develop and characterize new triazole-based materials for advanced applications. nih.gov
Chemical Engineers: Address the challenges of scaling up the production of triazole derivatives in a sustainable and cost-effective manner.
Clinicians: Provide insights into the unmet medical needs that could be addressed by new triazole-based therapeutics and conduct clinical trials.
Effective communication and collaboration among these disciplines are essential for translating fundamental research on compounds like this compound into tangible benefits for society.
Q & A
Basic: What are the key considerations for synthesizing 4-biphenyl-2-yl-4H-1,2,4-triazole derivatives with high purity?
Methodological Answer:
Synthesis typically involves cyclocondensation of biphenyl-substituted hydrazides or reaction of substituted benzaldehydes with pre-formed triazole intermediates. Key steps include:
- Reagent Selection : Use absolute ethanol or DMSO as solvents to enhance solubility of aromatic intermediates .
- Reaction Optimization : Reflux conditions (4–18 hours) and catalytic glacial acetic acid improve yields by stabilizing intermediates .
- Purification : Recrystallization in water-ethanol mixtures (1:2 ratio) effectively removes unreacted starting materials, yielding light-colored powders with 65–85% purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies N–H stretching (3100–3300 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹) characteristic of triazole rings .
- NMR Analysis : ¹H NMR resolves biphenyl protons (δ 7.2–7.8 ppm) and triazole ring protons (δ 8.1–8.5 ppm). ¹³C NMR confirms sp² carbons in the biphenyl moiety .
- Elemental Analysis : Validates stoichiometry (e.g., C: 68.5%, H: 4.2%, N: 17.1%) .
Advanced: How does tautomerism in 1,2,4-triazoles affect the reactivity of this compound?
Methodological Answer:
1,2,4-Triazoles exhibit tautomerism (e.g., 1H-, 2H-, and 4H- forms), influencing electronic properties and ligand-metal coordination. To assess dominant tautomers:
- Theoretical Calculations : DFT studies (e.g., Gaussian 09) predict stability trends. For amino-substituted triazoles, the 1H-tautomer is most stable due to resonance stabilization .
- Experimental Validation : Variable-temperature NMR or X-ray crystallography can detect tautomeric shifts .
Advanced: How to validate a spectrophotometric method for quantifying this compound in complex matrices?
Methodological Answer:
Follow ICH guidelines for method validation:
- Specificity : Prepare model mixtures with impurities (e.g., 4-amino-1,2,4-triazole) and confirm minimal interference at λmax = 258 nm .
- Linearity : Test 5–50 µg/mL concentrations; R² > 0.995 indicates robustness .
- Accuracy : Spike recovery (98–102%) using HPLC cross-verification .
Advanced: How to design experiments to correlate substituent effects with bioactivity in this compound derivatives?
Methodological Answer:
- Systematic Substitution : Introduce electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at biphenyl positions to modulate electronic effects .
- Bioactivity Assays : Test antimicrobial activity (MIC against S. aureus) or enzyme inhibition (e.g., tyrosinase IC₅₀) using dose-response curves .
- QSAR Modeling : Use Molinspiration or Schrödinger Suite to link substituent parameters (Hammett σ) with activity trends .
Advanced: What computational strategies predict physicochemical properties of this compound?
Methodological Answer:
- Detonation Properties : Apply Kamlet-Jacobs equations with Gaussian 09 outputs (heat of formation, density) to estimate detonation velocity (~8500 m/s) .
- Solubility Prediction : COSMO-RS simulations in water-DMSO systems identify optimal solvent ratios .
- Molecular Docking : AutoDock Vina evaluates binding affinity to biological targets (e.g., COX-2) using ligand-receptor docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
